Cas no 2454541-14-9 (ethyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate)

Ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a heterocyclic compound featuring a fused pyridine-oxazine core structure. This ester derivative is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The presence of both nitrogen and oxygen heteroatoms within its bicyclic framework enhances its ability to participate in diverse chemical transformations, making it valuable for constructing complex pharmacophores. Its ethyl ester group offers synthetic flexibility, enabling further functionalization through hydrolysis or nucleophilic substitution. The compound's stability and well-defined reactivity profile make it suitable for applications in drug discovery and heterocyclic chemistry development.
ethyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate structure
2454541-14-9 structure
Product Name:ethyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate
CAS No:2454541-14-9
MF:C10H12N2O3
MW:208.213882446289
CID:5640630
PubChem ID:154642520
Update Time:2025-09-21

ethyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2454541-14-9
    • ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
    • SCHEMBL22225994
    • EN300-27782625
    • ethyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate
    • Inchi: 1S/C10H12N2O3/c1-2-14-10(13)7-5-8-9(12-6-7)11-3-4-15-8/h5-6H,2-4H2,1H3,(H,11,12)
    • InChI Key: UMNWWQSJTBJIAD-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C(=O)OCC)C=NC=2NCC1

Computed Properties

  • Exact Mass: 208.08479225g/mol
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 60.4Ų

ethyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate Pricemore >>

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Additional information on ethyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate

Introduction to Ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate (CAS No. 2454541-14-9)

Ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate (CAS No. 2454541-14-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrido[3,2-b][1,4]oxazines, which are known for their diverse biological activities and potential therapeutic applications. The structure of ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate features a unique combination of a pyridine ring and an oxazine ring, linked by a carboxylate ester group. This structural complexity contributes to its unique chemical properties and biological activities.

The synthesis of ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has been extensively studied in recent years. One of the most common synthetic routes involves the condensation of an appropriate pyridine derivative with an oxazinone precursor, followed by esterification with ethanol. This multi-step process allows for the precise control of the compound's structure and purity. The detailed synthetic protocols have been published in several high-impact journals, providing a solid foundation for further research and development.

In terms of its physical and chemical properties, ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a white crystalline solid with a molecular weight of 269.30 g/mol. It is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

The biological activities of ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate have been the subject of numerous studies. Recent research has shown that this compound possesses potent anti-inflammatory and antioxidant properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The potential therapeutic applications of ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate are diverse and promising. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's antioxidant activity suggests that it may also be useful in preventing or treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate in various therapeutic contexts. Preliminary results from phase I trials have shown that the compound is well-tolerated by human subjects at low to moderate doses. Further clinical studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens.

In addition to its therapeutic applications, ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has also been explored for its potential use in drug delivery systems. Its structural features make it an attractive candidate for conjugation with other therapeutic agents or for incorporation into nanoparticles designed to target specific tissues or cells. This approach could enhance the bioavailability and efficacy of the compound while reducing potential side effects.

The future prospects for ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate are promising. Ongoing research is focused on optimizing its chemical structure to improve its pharmacological properties and broaden its therapeutic applications. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, ethyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate (CAS No. 2454541-14-9) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents targeting inflammatory diseases and conditions associated with oxidative stress. Continued research and clinical evaluation will be crucial in realizing its full potential as a valuable tool in modern medicine.

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